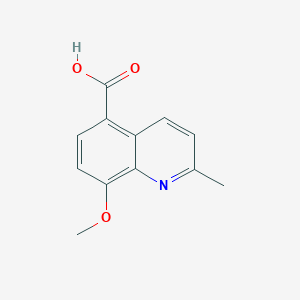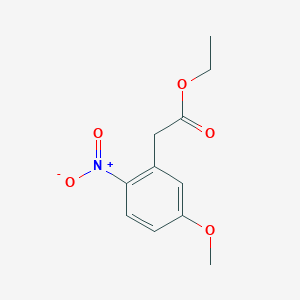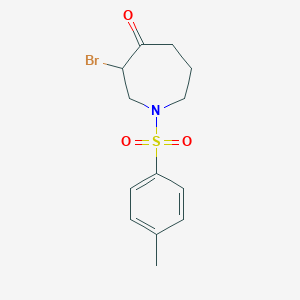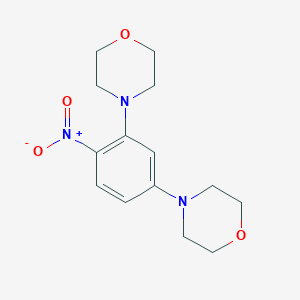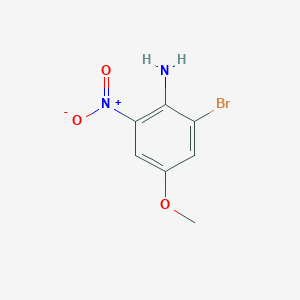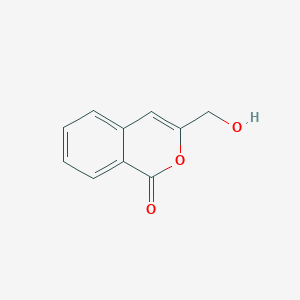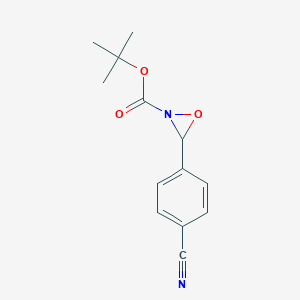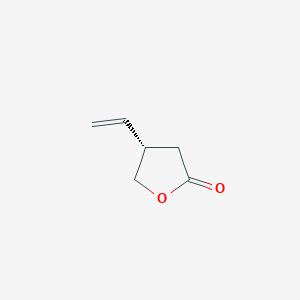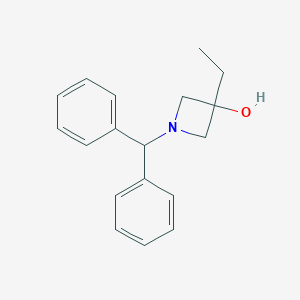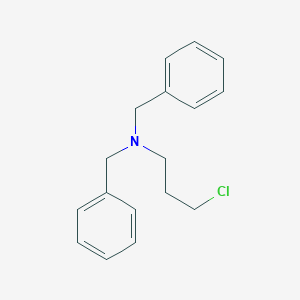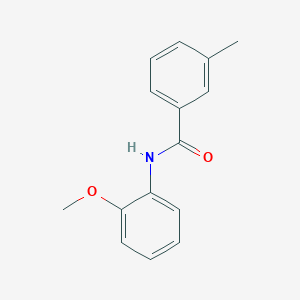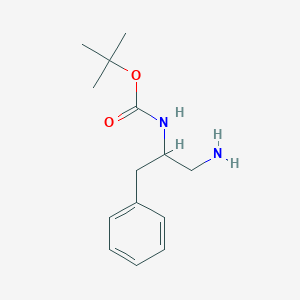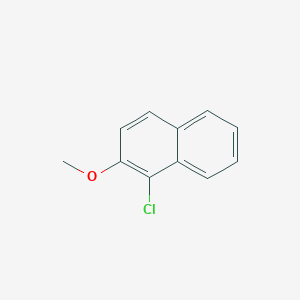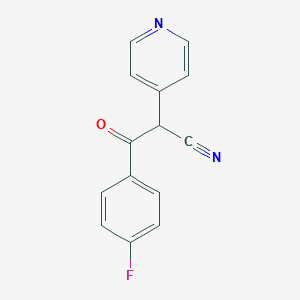![molecular formula C33H36N2O4 B176036 N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide CAS No. 143687-23-4](/img/structure/B176036.png)
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide, also known as BMS-986205, is a novel small molecule inhibitor that targets the programmed death-1 (PD-1) receptor. PD-1 is a checkpoint protein that inhibits T cell activity, and its blockade has been shown to enhance antitumor immunity. BMS-986205 has been developed as a potential cancer therapy and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide targets the PD-1 receptor on T cells, which inhibits their activity and prevents them from attacking cancer cells. By blocking PD-1, N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide allows T cells to become activated and attack cancer cells. This mechanism of action is similar to other PD-1 inhibitors, such as pembrolizumab and nivolumab.
Efectos Bioquímicos Y Fisiológicos
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been shown to enhance T cell activity and inhibit tumor growth in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide in lab experiments include its specificity for the PD-1 receptor, its favorable pharmacokinetic profile, and its ability to enhance T cell activity. However, the limitations of using N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide include the complexity of its synthesis, the lack of information on its safety profile in humans, and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the development of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide. These include:
1. Clinical trials in humans to evaluate the safety and efficacy of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide as a cancer therapy.
2. Combination studies with other cancer therapies to determine the optimal treatment regimens.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide.
4. Further studies to elucidate the mechanism of action of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide and to identify potential biomarkers of response.
5. Development of alternative synthesis methods to improve the scalability and cost-effectiveness of production.
Métodos De Síntesis
The synthesis of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires specialized equipment and expertise. The detailed synthesis method has not been disclosed in the literature due to proprietary considerations.
Aplicaciones Científicas De Investigación
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been extensively studied in preclinical models of cancer, including mouse and rat models. These studies have shown that N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide can enhance T cell activity and inhibit tumor growth. N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has also been evaluated in combination with other cancer therapies, such as chemotherapy and radiation, and has shown synergistic effects.
Propiedades
Número CAS |
143687-23-4 |
|---|---|
Nombre del producto |
N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide |
Fórmula molecular |
C33H36N2O4 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
N-[5-[(1S)-2-[benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)/t25-,32+/m0/s1 |
Clave InChI |
RVGUTXYKHMDBPX-ZOYWYXQUSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@H](C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



